molecular formula C10H6N2S B429078 Thieno[3,4-c][1,5]naphthyridine

Thieno[3,4-c][1,5]naphthyridine

Cat. No.: B429078
M. Wt: 186.24g/mol
InChI Key: WDFKTFVCJNTGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-c][1,5]naphthyridine is a specialized tricyclic heteroaromatic compound of significant interest in synthetic and medicinal chemistry research. This fused ring system, with the molecular formula C10H6N2S, is characterized by its unique structure that combines a π-deficient naphthyridine moiety with a π-excessive thiophene ring, creating a versatile scaffold with distinct electronic properties . Its primary research application is as a key synthetic intermediate for the development of novel heterocyclic compounds. The structure is amenable to further functionalization, with documented reactivity in electrophilic substitution reactions. For instance, bromination of the core structure can occur, yielding derivatives such as 7-bromo- and 9-bromothis compound, which are valuable precursors for subsequent cross-coupling reactions and the construction of more complex molecular architectures . The synthesis and study of such thieno-fused naphthyridines are actively explored for creating new chemical entities with potential optical applications and for use as ligands in metal complexes . Researchers value this compound as a privileged building block in the search for new substances with biological activity, following the trends observed in other fused 1,5-naphthyridine systems which have shown a range of pharmacological properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24g/mol

IUPAC Name

thieno[3,4-c][1,5]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-2-9-10(11-3-1)8-6-13-5-7(8)4-12-9/h1-6H

InChI Key

WDFKTFVCJNTGCB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=CSC=C3C=N2)N=C1

Canonical SMILES

C1=CC2=C(C3=CSC=C3C=N2)N=C1

Origin of Product

United States

Synthetic Methodologies for Thieno 3,4 C 1 2 Naphthyridine and Its Derivatives

Classical Annulation Protocols for Naphthyridine Ring Formation

Traditional methods for constructing the naphthyridine ring, a core component of the target molecule, often involve cyclization reactions that have been established for many years. These include Friedländer-type cyclizations, Skraup-type syntheses, and Semmler-Wolff rearrangements.

Friedländer-Type Cyclization Strategies

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) and, by extension, naphthyridine ring systems. wikipedia.orgjk-sci.com This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, in the presence of an acid or base catalyst. jk-sci.comorganic-chemistry.orgresearchgate.net The reaction proceeds through an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system. organic-chemistry.orgnih.gov

In the context of thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine synthesis, a Friedländer-type approach would involve the reaction of a 3-amino-4-formylpyridine derivative with a suitable thiophene-based ketone or a compound that can generate an equivalent reactive species. The versatility of this method allows for the introduction of various substituents onto the resulting naphthyridine core, depending on the choice of starting materials. nih.gov

Skraup-Type Synthesis Approaches

The Skraup synthesis is another classical method for quinoline synthesis, which can be adapted for naphthyridines. wikipedia.orguop.edu.pk The archetypal Skraup reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction is known to be vigorous, and the use of a moderator such as ferrous sulfate (B86663) is common. wikipedia.org The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. wordpress.comresearchgate.net

For the synthesis of thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine, a modification of the Skraup synthesis could be envisioned starting from an aminothiophene derivative. For instance, 3-aminopyridine (B143674) can be used to produce 1,5-naphthyridine (B1222797). iipseries.org However, the harsh conditions of the Skraup reaction, including strong acids and high temperatures, may not be compatible with the sensitive thiophene (B33073) ring, potentially leading to decomposition or side reactions.

Semmler-Wolff Rearrangements and Cyclizations

The Semmler-Wolff reaction, also known as the Wolff rearrangement, involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org This ketene intermediate is highly reactive and can be trapped by various nucleophiles to generate carboxylic acid derivatives or undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org The rearrangement can be induced by thermolysis, photolysis, or transition metal catalysis. wikipedia.org

While not a direct method for forming the naphthyridine ring itself, the Wolff rearrangement can be a powerful tool for creating precursors needed for subsequent cyclization. For example, a suitably substituted thiophene derivative bearing an α-diazoketone could undergo a Wolff rearrangement to form a reactive ketene. This intermediate could then be strategically reacted with a pyridine (B92270) derivative to construct the thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine skeleton. This approach offers a pathway to complex derivatives through the versatile reactivity of the ketene intermediate. nih.gov

Transition Metal-Catalyzed Cross-Coupling for Thienonaphthyridine Scaffold Construction

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have proven invaluable in the construction of complex heterocyclic systems like thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine.

Palladium-Mediated Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the synthesis of biaryl and heteroaryl compounds, which are key intermediates in the formation of fused heterocyclic systems. nih.govacs.org

The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. uni-rostock.deresearchgate.net This reaction has been successfully employed in the synthesis of thieno-fused naphthyridines. For instance, the coupling of 3-amino-2-bromopyridine (B189615) with 4-formyl-3-thiopheneboronic acid using a palladium(0) catalyst provides a direct route to thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine. grafiati.com Similarly, thieno/furo-[2,3-c] clockss.orgjk-sci.comnaphthyridine derivatives have been synthesized via a Suzuki coupling between 2-amino-3-bromopyridine (B76627) and thiophene-3-boronic acid. ekb.eg

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. thieme-connect.de While organotin compounds are more toxic, they can be more stable and less susceptible to side reactions like protodeboronation that can occur in Suzuki couplings. thieme-connect.de The Stille coupling of 2-(tributylstannyl)thiophene-3-carbaldehyde with an N-acetylated bromopyridinamine has been used to synthesize thieno-fused naphthyridines. thieme-connect.de

A general one-pot procedure for synthesizing thieno[c]-fused 1,5-naphthyridines involves the Pd(0)-catalyzed coupling of formylthiopheneboronic acids or formyltrialkylstannylthiophenes with bromoaminopyridine derivatives, where the resulting biaryl undergoes spontaneous reductive cyclization. clockss.org

Buchwald-Hartwig Amination in Fused Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgrug.nlorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.orgnih.gov

In the context of synthesizing fused systems like thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine, the Buchwald-Hartwig amination is particularly useful for intramolecular cyclizations. rsc.orgresearchgate.net An appropriately substituted precursor containing both a thiophene and a pyridine ring, with a halide on one ring and an amino group on the other in a suitable position, can undergo an intramolecular C-N bond formation to construct the final fused heterocyclic system. This strategy allows for the late-stage formation of the naphthyridine ring, which can be advantageous when dealing with sensitive functional groups. The choice of palladium catalyst and ligand is crucial and often depends on the specific electronic and steric properties of the substrates. rug.nlsnnu.edu.cn The development of specialized ligands has expanded the scope of this reaction to include even challenging substrates like primary amines and ammonia (B1221849) equivalents. wikipedia.orgnih.gov

Reagent Name
2-(tributylstannyl)thiophene-3-carbaldehyde
3-amino-2-bromopyridine
3-amino-4-formylpyridine
4-formyl-3-thiopheneboronic acid
Acetaldehyde
Acetanilide
Acetic acid
Acetoacetone
Acetone
Acetyl chloride
Acrolein
Aminothiophene
Ammonia
Ammoniumthiocyanate
Aniline
Anthranilic acid
Arsenic acid
Arsenic pentoxide
Benzophenone imine
Boric acid
BrettPhos
Chloroacetyl chloride
Chloromethyl phenyl sulfone
p-toluidine
CyPF-tBu
Dichloromethane
Diphenylphosphinobinapthyl (BINAP)
Diphenylphosphinoferrocene (DPPF)
Ethanol
Ethyl chloroacetate
Ferrous sulfate
Formamide
Furan-3-boronic acid
Glycerol
Hydrazine
Hydrazine hydrate
Hydrochloric acid
Hydroxylamine
Iodoethane
Iodine
Isoamyl nitrite
Isatin
Isatic acid
Lithium bis(trimethylsilyl)amide
m-chloroperbenzoic acid
Magnesium monoperoxyphthalate hexahydrate
Methanol
Methyl-vinyl-ketone
Morpholine
N-acetyl-2-bromopyridin-3-amine
N-acetyl-3-bromopyridin-4-amine
N-methylamino-3-nitro-1,5-naphthyridine
Nafion
Neodymium(III) nitrate (B79036) hexahydrate
Nitrobenzene
o-acetylaniline
o-aminobenzaldehyde
p-acetylaniline
Palladium
Phenylhydrazine
Phenylboronic ester
Phosphorus oxychloride
Polyphosphoric acid
Potassium hydroxide
Pyridine
RuPhos
Silver (I) oxide
Silver phosphotungstate
Sodium hydroxide
Sodium tert-butoxide
Sulfamic acid
Sulfuric acid
Thieno[3,4-c] clockss.orgarkat-usa.orgnaphthyridine
Thiophene-3-boronic acid
Toluenesulfonic acid
Trifluoroacetic acid
Trimethylacetyl chloride
Xantphos
XPhos
Zinc chloride

Intramolecular Cyclization Pathways to Thienonaphthyridines

Intramolecular cyclization reactions are powerful tools for the construction of complex fused heterocyclic systems like thieno[3,4-c] mdpi.comacs.orgnaphthyridine. These methods offer advantages in terms of efficiency and regioselectivity by bringing the reacting partners into close proximity within a single molecule.

[4+2] Cycloaddition Reactions (e.g., Diels-Alder)

The intramolecular Diels-Alder (IMDA) reaction represents a potent strategy for the assembly of the thieno[3,4-c] mdpi.comacs.orgnaphthyridine core. This pericyclic reaction involves the cycloaddition of a diene and a dienophile tethered within the same molecule, leading to the formation of a six-membered ring. While direct examples for the synthesis of the parent thieno[3,4-c] mdpi.comacs.orgnaphthyridine via IMDA are not extensively documented, the analogous reactions in related systems highlight its feasibility.

For instance, the IMDA reaction of N-substituted 3,5-dihydro-1H-thieno[3,4-c]-pyrrole S,S-dioxides bearing terminal olefin substituents has been shown to proceed readily, yielding a tricyclic azanorbornane framework after spontaneous desulfonylation. rsc.org This demonstrates the reactivity of the thieno[3,4-c] system as a diene component. The general principle involves tethering a dienophile to the thiophene ring, which then undergoes an intramolecular cycloaddition to form the fused pyridine ring of the naphthyridine system. masterorganicchemistry.com

The efficiency of IMDA reactions is often influenced by the length and nature of the tether connecting the diene and dienophile, with tethers of three or four atoms generally favoring the formation of five- or six-membered rings alongside the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com In the context of thieno[3,4-c] mdpi.comacs.orgnaphthyridine synthesis, a precursor would ideally have a dienophile-containing side chain attached to the nitrogen atom of a thieno[3,4-c]pyrrole or a related heterocycle.

Furthermore, aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, are particularly relevant. For example, intramolecular [4+2] cycloadditions of N-(3-pyridyl)aldimines with tethered alkynes have been utilized to construct fused 1,5-naphthyridine derivatives. mdpi.com This suggests that a precursor containing a thieno[3,4-c]diene and a tethered imine or related nitrogen-containing dienophile could be a viable substrate for constructing the target scaffold. The reaction conditions for such transformations often involve thermal or Lewis acid catalysis to promote the cycloaddition. mdpi.comnih.gov

Reductive Cyclization Processes

Reductive cyclization offers a direct and effective method for the synthesis of thieno[3,4-c] mdpi.comacs.orgnaphthyridine derivatives. This approach typically involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular condensation with a suitably positioned carbonyl group to form the fused pyridine ring.

A key example of this methodology is the synthesis of thieno[3,4-c] mdpi.comacs.orgnaphthyridine-N-oxides. In this process, unsymmetrical biaryls, such as 3-(3-nitropyridin-2-yl)thiophene-2-carbaldehydes, are subjected to reductive cyclization conditions. Treatment with reagents like ammoniacal ferrous sulfate leads to the reduction of the nitro group and subsequent cyclization to furnish the thieno[3,4-c] mdpi.comacs.orgnaphthyridine-5-oxide in reasonable yields.

The general applicability of this method is evident in the synthesis of various fused heterocyclic systems. For instance, the palladium/phenanthroline catalyzed reduction of nitroarenes in the presence of a carbon monoxide surrogate can generate nitrosoarenes in situ, which can then undergo further cyclization reactions. scispace.com While this specific catalytic system leads to oxazines via a hetero-Diels-Alder reaction, the initial reduction of the nitro group is a crucial step that can be adapted for other cyclization pathways. The choice of reducing agent and reaction conditions is critical to control the outcome and avoid over-reduction or side reactions.

Photochemical Cyclization Techniques

Photochemical cyclization provides a powerful and often mild method for the formation of fused aromatic systems, including thieno-fused heterocycles. These reactions typically proceed via the irradiation of a precursor with ultraviolet light, leading to an excited state that undergoes an intramolecular cyclization.

A common strategy involves the photocyclization of stilbene-like molecules. In the context of thieno[3,4-c] mdpi.comacs.orgnaphthyridine synthesis, a precursor could be envisioned as a styryl-substituted thienopyridine derivative. Upon irradiation, this precursor would undergo an electrocyclic reaction to form a dihydrophenanthrene-like intermediate, which is then oxidized to the fully aromatic thienonaphthyridine system. nih.govbeilstein-journals.org The oxidation step can occur in the presence of an oxidizing agent like iodine or even air. nih.gov

The regioselectivity of the photocyclization is a crucial aspect. Studies on the photocyclization of styrylthiophenes have shown that the substitution pattern on the thiophene ring dictates the annulation mode of the newly formed ring. nih.gov For the synthesis of the thieno[3,4-c] isomer, the precursor would need to be designed to favor cyclization at the appropriate positions of the thiophene and pyridine rings. Continuous flow photoreactors have been shown to improve the scalability and efficiency of such reactions. beilstein-journals.orgrsc.org While a direct application of this method to the parent thieno[3,4-c] mdpi.comacs.orgnaphthyridine is not explicitly detailed in the literature, the underlying principles of photochemical cyclization of stilbene (B7821643) analogs offer a promising avenue for its synthesis.

Hydride-Induced Anionic Cyclization Methodologies

Hydride-induced anionic cyclization has emerged as an efficient transition-metal-free method for the synthesis of fused nitrogen-containing heterocycles, with potential applicability to the thieno[3,4-c] mdpi.comacs.orgnaphthyridine system. This methodology typically involves the reduction of a biaryl precursor containing a bromo and a nitrile group. mdpi.comacs.orgnih.gov

The proposed mechanism initiates with the chelation of the biaryl bromo-nitrile to a lithium cation, followed by the addition of a hydride (e.g., from lithium triethylborohydride) to the nitrile, forming an iminyl lithium complex. mdpi.comrsc.org This intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNAr), where the iminyl anion displaces the bromide, leading to the cyclized product. mdpi.comacs.org

This method has been successfully applied to the synthesis of a range of polysubstituted 6-H-phenanthridines in moderate to good yields with good substrate tolerance. mdpi.comacs.orgnih.gov The reaction conditions typically involve heating the precursor with a hydride source in a suitable solvent. While the direct synthesis of thieno[3,4-c] mdpi.comacs.orgnaphthyridine using this method has not been explicitly reported, the synthesis of dibenzo[b,h] mdpi.comacs.orgnaphthyridine through a similar hydride-induced cyclization of a biaryl bromonitrile demonstrates its potential for constructing fused naphthyridine systems. mdpi.com The precursor for the synthesis of thieno[3,4-c] mdpi.comacs.orgnaphthyridine would be a 3-bromo-4-(cyanothienyl)pyridine derivative.

Direct Functionalization and Regioselective Synthesis of Thienonaphthyridines

The direct functionalization of the pre-formed thieno[3,4-c] mdpi.comacs.orgnaphthyridine scaffold is a crucial strategy for accessing a diverse range of derivatives. Regioselective metalation, in particular, allows for the introduction of various substituents at specific positions of the heterocyclic core.

Organometallic Reagent-Mediated Metalation (e.g., TMP-based reagents)

The use of sterically hindered metal amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven to be a powerful tool for the regioselective deprotonation and subsequent functionalization of various nitrogen-containing heterocycles, including the 1,5-naphthyridine scaffold. rsc.orgresearchgate.netnih.gov These bases, often in the form of mixed Mg/Li or Zn/Li aggregates like TMPMgCl·LiCl and TMPZnCl·LiCl, exhibit excellent functional group tolerance and allow for metalation at positions that are not accessible with traditional organolithium reagents. rsc.orgresearchgate.net

The regioselectivity of the metalation can be controlled by the choice of the TMP-based reagent and the presence or absence of Lewis acids like BF3·OEt2. rsc.orgnih.gov For the 1,5-naphthyridine core, metalation typically occurs at the C4 and C8 positions. researchgate.netnih.gov For a thieno[3,4-c] mdpi.comacs.orgnaphthyridine system, the thiophene ring introduces additional sites for metalation. The inherent acidity of the protons on the thiophene ring, influenced by the fused pyridine rings, would play a crucial role in determining the site of deprotonation.

While the direct metalation of the parent thieno[3,4-c] mdpi.comacs.orgnaphthyridine using TMP-bases is not extensively documented, studies on related fused thienothiophenes and other heterocycles demonstrate the high regioselectivity that can be achieved. rsc.org The resulting organometallic intermediates can be trapped with a wide range of electrophiles, allowing for the introduction of alkyl, aryl, halogen, and other functional groups. This methodology provides a versatile platform for the late-stage functionalization of the thieno[3,4-c] mdpi.comacs.orgnaphthyridine core, enabling the synthesis of a library of derivatives for various applications.

Halogen/Metal Exchange Reactions

Halogen/metal exchange reactions are a cornerstone in the formation of carbon-carbon bonds, providing a versatile route to complex organic molecules. This strategy is particularly useful in the synthesis of heteroaromatic compounds where direct C-H functionalization may be challenging. While direct examples focusing solely on Thieno[3,4-c] clockss.orgunina.itnaphthyridine are not extensively detailed in the provided context, the principles of this methodology are widely applied in the synthesis of related fused heterocyclic systems. Organometallic reagents, often prepared in situ via halogen/metal exchange, can be subsequently used in cross-coupling reactions to build the desired molecular framework. rsc.org

C-H Arylation as a Step-Saving Approach

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds, which are key intermediates in the construction of fused heterocyclic systems. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby reducing the number of synthetic steps.

A notable strategy for synthesizing thieno-fused naphthyridines involves a one-pot procedure that utilizes a Suzuki coupling followed by an in situ cyclization. thieme-connect.de For instance, the reaction of 2-bromopyridin-3-amine with (4-formyl-3-thienyl)boronic acid, catalyzed by Pd(PPh3)4 in the presence of sodium carbonate, directly yields thieno[3,4-c] clockss.orgunina.itnaphthyridine. thieme-connect.de This reaction proceeds through an initial C-C bond formation via Suzuki coupling, followed by an intramolecular condensation to form the final tricyclic product.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
2-Bromopyridin-3-amine(4-Formyl-3-thienyl)boronic acidPd(PPh3)4Na2CO3DMEThieno[3,4-c] clockss.orgunina.itnaphthyridine62

This method highlights the efficiency of combining cross-coupling and cyclization in a single operation to access the thieno[3,4-c] clockss.orgunina.itnaphthyridine core.

Green Chemistry Paradigms in Thienonaphthyridine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions without a solvent, or under neat conditions, is a key aspect of green chemistry as it eliminates solvent waste and can lead to improved reaction rates and yields. researchgate.net The synthesis of various heterocyclic compounds, including precursors to thienonaphthyridines, has been successfully achieved under solvent-free conditions, often with the aid of microwave or ultrasound irradiation. researchgate.net For example, a solvent-less approach has been developed for the synthesis of poly-functional thieno[3,4-c]pyridinones, which are structurally related to the thienonaphthyridine core. researchgate.net

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.govmdpi.com This technique has been applied to the synthesis of various naphthyridine derivatives. nih.govsemanticscholar.org For instance, the synthesis of pyrido[c] clockss.orgunina.itnaphthyridin-6-ones, which share a core structure with thienonaphthyridines, has been achieved in good yields using microwave heating for the final ring-closing step. nih.gov The use of microwave assistance in the synthesis of thieno[3,4-c] clockss.orgunina.itnaphthyridine itself offers a promising avenue for rapid and efficient production. nih.gov

MethodReaction TimeYield
Conventional HeatingLongerLower
Microwave IrradiationShorterHigher

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This method has been successfully used for the synthesis of various heterocyclic compounds, including quinolines and 1,2,4-triazole (B32235) derivatives, often in shorter reaction times and with higher yields compared to conventional methods. researchgate.netmdpi.com The application of ultrasound to the synthesis of thieno[3,4-c] clockss.orgunina.itnaphthyridine could provide a more efficient and environmentally friendly route. nih.gov

Synthesis MethodReaction TimeYield
Conventional16–26 h60–75%
Ultrasound-Assisted40–80 min75–89%

Continuous Flow Chemical Synthesis for Thienonaphthyridine Cores

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. unina.itrsc.org This technology has been utilized for the synthesis of various heterocyclic scaffolds. unina.itrsc.org While a specific continuous flow synthesis for the thieno[3,4-c] clockss.orgunina.itnaphthyridine core is not detailed in the provided results, the development of such a process for related structures, like 1,4,6,7-tetrahydro-5H- clockss.orgresearchgate.netrsc.orgtriazolo[4,5-c]pyridines, demonstrates the potential of this technology. rsc.org A flow-based approach could enable safer and more efficient production of thieno[3,4-c] clockss.orgunina.itnaphthyridine and its derivatives, particularly for reactions involving hazardous reagents or intermediates. rsc.org

Multicomponent Reaction (MCR) Strategies for Complex Thienonaphthyridine Architectures

Multicomponent reactions (MCRs) represent a highly efficient and powerful tool in synthetic organic chemistry, allowing for the construction of complex molecular scaffolds from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. In the context of heterocyclic chemistry, MCRs are particularly valuable for assembling intricate systems like the thieno[3,4-c] researchgate.netscispace.comnaphthyridine core. The primary advantage of MCRs lies in their convergent nature, where the target molecule is assembled in a process that forms multiple bonds in a single synthetic step, often through a domino or cascade sequence. This approach avoids the lengthy isolation and purification of intermediates, which is common in traditional linear syntheses, thereby saving time, resources, and reducing waste.

For the synthesis of thieno[3,4-c]naphthyridine derivatives, MCR strategies primarily focus on the convergent assembly of the key thieno[3,4-c]pyridine (B8695171) intermediate. This bicyclic system can then be further elaborated to yield the final tetracyclic naphthyridine structure. Key MCRs, such as the Gewald reaction, and other novel three- or four-component condensations have been adapted to create the requisite thiophene and pyridine rings with a high degree of functional group diversity.

Gewald Reaction: A Cornerstone for Thiophene Ring Formation

The Gewald reaction is a classic and highly reliable MCR for the synthesis of polysubstituted 2-aminothiophenes. semanticscholar.orgumich.edunih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst. semanticscholar.org The versatility and mild conditions of the Gewald reaction have made it a foundational strategy in the synthesis of thiophene-containing heterocycles. semanticscholar.org

The reaction mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. nih.gov

Table 1: Examples of Gewald Reaction for 2-Aminothiophene Synthesis

Carbonyl Compound Activated Nitrile Base Product Yield (%) Ref
Cyclohexanone Malononitrile Morpholine 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 85 semanticscholar.org
Acetone Ethyl cyanoacetate Diethylamine Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 75 semanticscholar.org
Propiophenone Malononitrile Triethylamine 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile 68 semanticscholar.org
Cyclopentanone Malononitrile Morpholine 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile 80 semanticscholar.org

The 2-aminothiophene products of the Gewald reaction are exceptionally versatile intermediates. The amino and cyano (or ester) groups provide reactive handles for subsequent cyclization reactions to form fused pyridine rings, thereby constructing a thienopyridine scaffold. For instance, a known synthetic pathway involves the reaction of a Gewald product, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, which is derived from ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and sulfur. nih.gov This intermediate is then treated with chloroacetyl chloride to set the stage for further cyclization, demonstrating how the Gewald reaction serves as the entry point for building more complex thieno-fused systems. nih.gov

Direct MCR Approaches to the Thieno[3,4-c]pyridine Core

Beyond using the Gewald reaction as a starting point, multicomponent strategies have been developed for the direct, one-pot synthesis of the thieno[3,4-c]pyridine core itself. These reactions are particularly powerful as they assemble the entire bicyclic framework in a single transformation.

A notable example is the solvent-less, environmentally benign synthesis of poly-functionalized thieno[3,4-c]pyridinones. researchgate.net This methodology involves a tandem reaction sequence initiated by the preparation of pyridine-3-carbonitriles from cyanoacetamides and ethyl 3-oxohexanoate. These intermediates are then coupled with various aryl diazonium salts. The resulting arylhydrazono derivatives undergo a base-catalyzed intramolecular cyclization involving the nitrile group and the active methylene (B1212753) of the hexanoate (B1226103) chain, followed by a Thorpe-Ziegler type reaction with elemental sulfur to construct the fused thiophene ring, yielding the thieno[3,4-c]pyridinone structure. researchgate.net This approach showcases the ability of MCRs to orchestrate a complex series of bond-forming events under green conditions.

Table 2: Three-Component Synthesis of Functionalized Pyridines

Aldehyde N-Alkyl-2-cyanoacetamide Malononitrile Product Yield (%) (MW) Ref
Benzaldehyde N-Benzyl-2-cyanoacetamide Malononitrile 6-Amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile 96 mdpi.com
4-Chlorobenzaldehyde N-Benzyl-2-cyanoacetamide Malononitrile 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 98 mdpi.com
3-Pyridinecarboxaldehyde N-Benzyl-2-cyanoacetamide Malononitrile 6-Amino-1-benzyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3,5-dicarbonitrile 91 mdpi.com
4-Methoxybenzaldehyde N-Propyl-2-cyanoacetamide Malononitrile 6-Amino-4-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydropyridine-3,5-dicarbonitrile 94 mdpi.com

Another powerful MCR strategy involves the microwave-assisted, one-pot, three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com This reaction proceeds via a cascade sequence involving Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization to afford highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles in excellent yields. mdpi.com These pyridine derivatives are highly valuable precursors for fusion with a thiophene ring to complete the thieno[3,4-c]naphthyridine architecture. The presence of multiple nitrile groups and an amino function provides ample opportunities for further chemical transformations.

The application of MCRs provides a synthetically elegant and efficient pathway to the complex heterocyclic system of thieno[3,4-c] researchgate.netscispace.comnaphthyridine. By strategically combining reagents in one-pot procedures, chemists can rapidly access the core thieno[3,4-c]pyridine framework with a variety of substituents, paving the way for the development of new derivatives with potential applications in materials science and medicinal chemistry.

Reactivity and Transformation of Thieno 3,4 C 1 2 Naphthyridine Systems

Electrophilic Substitution Reactivity

The reactivity of the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine ring system towards electrophiles is significantly conditioned by the deactivating effect of the two nitrogen atoms in the naphthyridine moiety. This generally results in a low propensity to undergo electrophilic substitution reactions unless the ring is activated, for instance, by N-oxidation.

Research into the electrophilic nitration of thieno-fused nih.govlibretexts.orgnaphthyridines has revealed that these compounds are highly resistant to this type of substitution. clockss.org The inherent electron-deficient nature of the naphthyridine core deactivates the entire aromatic system, necessitating the use of harsh reaction conditions to achieve nitration. clockss.org It has been noted that activating the molecule via N-oxidation can facilitate electrophilic substitution under milder conditions, a strategy explored to enhance reactivity. clockss.org

Specific studies detailing the direct bromination of the parent thieno[3,4-c] nih.govlibretexts.orgnaphthyridine are not extensively documented in the available literature. However, studies on the parent 1,5-naphthyridine (B1222797) scaffold show that bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). nih.gov For instance, 1,5-naphthyridine can be brominated to yield valuable intermediates for further functionalization. nih.gov In more complex systems, such as 1,5-dialkyl-1,5-naphthyridine-2,6-diones, treatment with bromine leads to dibromination at the 3 and 7 positions. nih.gov These findings on the core naphthyridine ring suggest potential pathways for the functionalization of its thieno-fused analogues, although the specific regioselectivity on the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine system remains a subject for further investigation.

N-oxidation is a key transformation for the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine system, as it significantly alters the electronic properties of the molecule and enhances its reactivity towards electrophiles. clockss.org Direct oxidation of thieno[3,4-c] nih.govlibretexts.orgnaphthyridine with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) has been successfully performed. This reaction yields a mixture of the two possible constitutional isomers: thieno[3,4-c] nih.govlibretexts.orgnaphthyridine-5-oxide and thieno[3,4-c] nih.govlibretexts.orgnaphthyridine-9-oxide, obtained in roughly equal amounts, albeit in a low total yield. clockss.org Notably, under these conditions, oxidation of the sulfur atom in the thiophene (B33073) ring was not observed. clockss.org The introduction of the N-oxide functionality provides a handle for further chemical manipulation, particularly for facilitating electrophilic substitution reactions like nitration that are otherwise difficult to achieve. clockss.org

Products of Direct N-Oxidation of Thieno[3,4-c] nih.govlibretexts.orgnaphthyridine

ReactantOxidizing AgentProductsObservations
Thieno[3,4-c] nih.govlibretexts.orgnaphthyridinem-CPBAThieno[3,4-c] nih.govlibretexts.orgnaphthyridine-5-oxide and Thieno[3,4-c] nih.govlibretexts.orgnaphthyridine-9-oxide- Products formed in approximately equal amounts.
  • Low total yield.
  • No oxidation at the sulfur atom was observed. clockss.org
  • Nucleophilic Substitution Reactivity

    The electron-deficient character of the pyridine (B92270) rings in the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine skeleton makes it a suitable substrate for nucleophilic substitution reactions. These reactions typically involve the displacement of a hydride ion (in reactions like the Chichibabin amination) or a good leaving group, such as a halogen.

    While the Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen heterocycles like pyridine, specific applications of this reaction to the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine system have not been detailed in the reviewed literature. The reaction mechanism generally involves the nucleophilic addition of an amide anion (NH₂⁻) to a C-H bond, typically at a position alpha to the ring nitrogen, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. libretexts.orgwikipedia.orgchemistnotes.com Given the presence of two pyridine rings, the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine system possesses multiple sites susceptible to such a nucleophilic attack. However, the regioselectivity and feasibility of the Chichibabin amination on this specific fused system require dedicated experimental investigation.

    Nucleophilic aromatic substitution (SₙAr) involving the displacement of a halogen atom is a fundamental transformation for functionalizing naphthyridine rings. Although specific examples involving halogenated thieno[3,4-c] nih.govlibretexts.orgnaphthyridine derivatives are not prominent in the surveyed literature, the general reactivity of halo-substituted 1,5-naphthyridines provides a strong precedent. nih.gov Halogenated 1,5-naphthyridines serve as versatile intermediates where the halogen acts as a good leaving group, readily displaced by various nucleophiles. nih.gov For example, brominated 1,5-naphthyridine intermediates can undergo nucleophilic aromatic substitution with amines in the presence of a base to furnish amino-substituted derivatives. nih.gov This type of halogen displacement is a powerful tool for introducing diverse functionalities onto the naphthyridine framework and is expected to be applicable to the thieno[3,4-c] nih.govlibretexts.orgnaphthyridine system.

    SNAr (Nucleophilic Aromatic Substitution) Reactions in Naphthyridine Systems

    Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems like naphthyridines. d-nb.infolibretexts.org In the context of the thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine core, the pyridine portions of the molecule are inherently electron-deficient and can be activated towards nucleophilic attack, particularly when substituted with good leaving groups such as halogens.

    The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgnih.gov For SNAr to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to enable resonance stabilization of the intermediate anion. libretexts.org

    While specific studies on SNAr reactions of Thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on related 1,5-naphthyridine systems. For instance, halogenated 1,5-naphthyridines readily undergo SNAr with various nucleophiles. A one-step synthesis of 1,5-naphthyridine-based inhibitors involved the SNAr reaction of the core with a variety of amines to introduce amino substituents at the 4-position. nih.gov Similarly, other leaving groups like triflates and tosylates on the 1,5-naphthyridine skeleton have been successfully displaced by amine nucleophiles. mdpi.com

    Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. The reactions are typically carried out in polar aprotic solvents like DMSO, DMF, or NMP, which can solvate the cation but not the nucleophile, thus enhancing its reactivity. rwth-aachen.de Recent advancements have also demonstrated the feasibility of conducting SNAr reactions in more sustainable media, such as water with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info

    Table 1: Representative SNAr Reactions on Naphthyridine-related Scaffolds
    SubstrateNucleophileConditionsProduct TypeReference
    Halogenated 1,5-naphthyridineAminesMicrowave-assistedAlkylamino-substituted 1,5-naphthyridines mdpi.com
    1,5-Naphthyridine coreElaborated amines-4-Amino substituted 1,5-naphthyridines nih.gov
    Triflate/Tosyl-substituted 1,5-naphthyridineAmines-Functionalized 1,5-naphthyridine compounds mdpi.com

    Reduction Pathways for Thienonaphthyridine Rings

    The reduction of the thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine system can be controlled to achieve either selective or complete saturation of the heterocyclic rings, depending on the reagents and conditions employed.

    Catalytic hydrogenation is a powerful method for the reduction of N-heteroaromatic compounds. asianpubs.orgnih.gov For fused systems like thienonaphthyridines, achieving selectivity between the different rings is a key challenge. The hydrogenation of bicyclic heteroaromatics can lead to either partial reduction of the heteroaromatic ring or full hydrogenation of both rings. rwth-aachen.de

    The choice of catalyst and reaction conditions plays a critical role in determining the outcome. For example, in the hydrogenation of quinolines, ruthenium nanoparticles on an amine-functionalized polymer-grafted silica (B1680970) support can achieve full hydrogenation to decahydroquinoline (B1201275) under a pure hydrogen atmosphere. However, introducing CO2 into the gas phase selectively shuts down the arene hydrogenation, yielding tetrahydroquinoline. rwth-aachen.de This switchable selectivity is attributed to the formation of ammonium (B1175870) formate (B1220265) species on the catalyst surface. rwth-aachen.de

    Catalysts like platinum oxide (PtO2), also known as Adams' catalyst, are effective for the hydrogenation of substituted pyridines to piperidines, often under acidic conditions which can enhance the catalytic activity. asianpubs.org Palladium on carbon (Pd/C) is another commonly used catalyst for the hydrogenation of thieno[2,3-b]pyridines, leading to the reduction of enones to saturated ketones in the side chains. mdpi.com However, this catalyst can also lead to dehalogenation if aryl bromides are present. mdpi.com

    The asymmetric hydrogenation of naphthyridine isomers has also been explored, providing access to chiral tetrahydro-naphthyridines, which are valuable building blocks. researchgate.netdicp.ac.cn Ruthenium complexes with chiral ligands have been shown to be effective for the enantioselective hydrogenation of 1,8-naphthyridines to the corresponding 1,2,3,4-tetrahydro derivatives. researchgate.net

    Table 2: Catalysts and Conditions for Selective Hydrogenation of N-Heterocycles
    Substrate TypeCatalystConditionsProductReference
    Quinoline (B57606)Ru@PGSH2/CO2Tetrahydroquinoline rwth-aachen.de
    Substituted PyridinesPtO2 (Adams' catalyst)H2, Glacial Acetic AcidSubstituted Piperidines asianpubs.org
    Thieno[2,3-b]pyridine derivative (enone)10% Pd/CH2, THF/MeOHSaturated ketone mdpi.com
    1,8-NaphthyridinesChiral Cationic Ruthenium Diamine ComplexesH21,2,3,4-Tetrahydro-1,8-naphthyridines researchgate.net

    The Birch reduction is a dissolving metal reduction that converts aromatic compounds to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgmasterorganicchemistry.com Unlike catalytic hydrogenation, it typically does not reduce the aromatic ring completely. wikipedia.org

    The mechanism involves the addition of a solvated electron to the aromatic ring to form a radical anion, which is then protonated by the alcohol. A second electron addition followed by another protonation yields the final diene product. wikipedia.org For electron-deficient aromatic rings, such as those in the naphthyridine core, the reduction is anticipated to be particularly facile.

    While no specific examples of Birch reduction on Thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine were found, the general principles can be applied. The pyridine rings are expected to be more susceptible to reduction than the thiophene ring. The regioselectivity of the protonation steps would be influenced by the positions of the nitrogen atoms and the electronic nature of the fused thiophene ring. A potential side reaction in the Birch reduction of pyridines is dimerization. baranlab.org Modifications of the Birch reduction, such as the Benkeser reduction which uses lithium in low-molecular-weight amines, can be conducted at higher temperatures and may lead to different product distributions. wikipedia.org

    Oxidation Reactions of Thienonaphthyridine Scaffolds

    Oxidation of the thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine system can occur at several sites: the nitrogen atoms of the naphthyridine rings or the sulfur atom of the thiophene ring. The outcome is highly dependent on the oxidant and the reaction conditions.

    Direct oxidation of thieno[3,4-c]-1,5-naphthyridine with m-chloroperbenzoic acid (m-CPBA) has been shown to yield a mixture of the 9-oxide and the 5-oxide in roughly equal amounts, albeit in a low total yield. clockss.org Under these specific conditions, oxidation of the sulfur atom was not observed. clockss.org The synthesis of these N-oxides is of interest as the N-oxide functionality can activate the heterocyclic ring towards electrophilic substitution reactions. clockss.org

    In the broader class of thienopyridines, oxidation can lead to the formation of N-oxides, S-oxides (sulfoxides), and S,S-dioxides (sulfones). nih.gov The choice of oxidizing agent is critical in determining the site of oxidation. For instance, various reagents like N2O4, m-CPBA, Oxone, and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have been used for the oxidation of 4H-1,2,6-thiadiazines, leading to sulfoxides and sulfones. d-nb.info It is plausible that stronger oxidizing conditions than those used for N-oxidation could lead to the oxidation of the sulfur atom in the thienonaphthyridine core to the corresponding sulfoxide (B87167) or sulfone.

    Table 3: Oxidation of Thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine
    SubstrateOxidizing AgentProductsObservationsReference
    Thieno[3,4-c]-1,5-naphthyridinem-Chloroperbenzoic acid (m-CPBA)Thieno[3,4-c]-1,5-naphthyridine-9-oxide and Thieno[3,4-c]-1,5-naphthyridine-5-oxideApproximately equal amounts of N-oxides formed; no sulfur oxidation observed. clockss.org

    Side-Chain Modifications and Derivatization

    Functional groups attached to the thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine core can be chemically modified to create a diverse range of derivatives. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The reactivity of the core often influences the types of transformations that can be performed on the side chains.

    While specific examples for the thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine system are limited, general strategies from related fused heterocycles can be applied. For instance, in the synthesis of anti-proliferative thieno[2,3-b]pyridines, the reduction of enone side chains to saturated ketones was achieved via catalytic hydrogenation using 10% Pd/C. mdpi.com This demonstrates that standard functional group transformations can be compatible with the thienopyridine core.

    Other common side-chain modifications could include:

    Ester hydrolysis or amidation: Carboxylic acid esters can be hydrolyzed to the corresponding acids or reacted with amines to form amides.

    Cross-coupling reactions: Halogenated side chains can be subjected to Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

    Functional group interconversions: Standard organic transformations such as the conversion of alcohols to halides, or nitriles to amines or carboxylic acids, can be employed to further diversify the available derivatives.

    The success of these modifications will depend on the stability of the thienonaphthyridine core under the required reaction conditions.

    N-Alkylation and N-Amination Strategies

    The nitrogen atoms in the naphthyridine portion of the molecule are nucleophilic and can react with electrophiles. N-alkylation is a common strategy to introduce substituents on the nitrogen atoms, which can modulate the electronic properties and biological activity of the molecule.

    N-alkylation of fused dihydro- or tetrahydro clockss.orgwikipedia.orgnaphthyridines is frequently carried out via SN2 reactions with alkyl halides or through reductive amination. nih.gov For example, 1,2,3,4-tetrahydro-1,5-naphthyridines have been successfully N-alkylated by reaction with epoxides (epoxide opening), demonstrating the nucleophilicity of the N1 nitrogen. nih.gov The reactivity of this nitrogen is, however, sensitive to the electronic effects of substituents on the other ring. nih.gov Alkyl halides also react readily with 1,5-naphthyridines to give the corresponding N-alkylated products. nih.gov

    N-amination, the introduction of an amino group onto a ring nitrogen, is a less common but potentially valuable transformation. This could theoretically be achieved through reaction with aminating agents such as O-(diphenylphosphinyl)hydroxylamine or related reagents. While specific examples for the thieno[3,4-c] clockss.orgwikipedia.orgnaphthyridine system are not available, the inherent nucleophilicity of the pyridine nitrogens suggests that such reactions might be feasible under appropriate conditions.

    Table 4: N-Alkylation Reactions of Naphthyridine-related Scaffolds
    SubstrateReagentReaction TypeProductReference
    1,2,3,4-Tetrahydro-1,5-naphthyridinesEpichlorohydrinEpoxide openingN-substituted secondary alcohols nih.gov
    1,5-NaphthyridinonesAlkyl halides (e.g., 1-bromooctane)SN2N-alkylated 1,5-naphthyridinones nih.gov
    Tetrahydro-1H-indolo[3,2,1-de] clockss.orgwikipedia.orgnaphthyridineIodoethaneSN2N-ethylated product nih.gov

    Ring-Opening and Rearrangement Mechanisms in Fused Thienonaphthyridines

    The reactivity of such a complex heterocyclic system is intrinsically linked to the electronic and steric properties of its constituent rings—the thieno[3,4-c]pyridine (B8695171) and the 1,5-naphthyridine moieties. The fusion of these two systems creates a unique electronic landscape that would dictate its susceptibility to nucleophilic or electrophilic attack, which are often precursors to ring-opening or rearrangement reactions.

    Hypothetically, ring-opening of the thiophene moiety could be initiated by reductive cleavage of the carbon-sulfur bonds or by oxidative processes. The pyridine rings in the 1,5-naphthyridine portion are generally electron-deficient and could be susceptible to attack by strong nucleophiles, potentially leading to ring-opening under specific conditions.

    Skeletal rearrangements in similar fused nitrogen-containing heterocyclic systems can be driven by factors such as ring strain, the formation of more stable aromatic systems, or through photochemical conditions. However, without experimental or computational data for Thieno[3,4-c] nih.govmdpi.comnaphthyridine, any proposed mechanism would be purely speculative.

    Further experimental and computational studies are required to elucidate the specific pathways for ring-opening and rearrangement reactions of the Thieno[3,4-c] nih.govmdpi.comnaphthyridine system. Such research would be valuable for understanding the fundamental chemical properties of this compound and for its potential application in the synthesis of novel chemical entities.

    Computational and Theoretical Investigations of Thieno 3,4 C 1 2 Naphthyridine

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to predicting the behavior of molecules from the first principles of quantum mechanics. numberanalytics.com These methods are broadly categorized by their level of theory and computational expense, ranging from highly accurate but demanding ab initio methods to more computationally efficient semiempirical approaches.

    Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for investigating the electronic structure of molecules. researchgate.netresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the system's energy and other properties. researchgate.net This approach provides a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.

    For fused heterocyclic systems like thienonaphthyridines, DFT calculations are invaluable for elucidating key electronic properties. Theoretical investigations on aza-derivatives of naphthalene (B1677914) and various naphthyridine isomers have demonstrated the power of DFT in understanding aromaticity, the distribution of electron density, and frontier molecular orbitals (FMOs). researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions govern the molecule's reactivity and its potential use in electronic materials. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for estimating the electronic excitation energy and chemical reactivity.

    In studies of isomeric compounds like thienoisoindigos, DFT calculations have been used to validate differences in their electronic structures derived from experimental photophysical and electrochemical analyses. rsc.org Similarly, for Thieno[3,4-c] e3s-conferences.orgontosight.ainaphthyridine, DFT could be employed to predict its molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. Time-dependent DFT (TD-DFT) is an extension used to analyze electronic spectra, providing insights into the nature of electronic transitions. worldscientific.com

    Table 1: Representative Electronic Properties Calculable by DFT for a Heterocyclic System (Note: Data shown is illustrative of typical DFT outputs for heterocyclic systems and not specific to Thieno[3,4-c] e3s-conferences.orgontosight.ainaphthyridine)

    Property Description Typical Calculated Value
    HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 to -5.0 eV
    LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -2.5 to -1.0 eV
    HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to electronic stability and color. 3.0 to 4.5 eV
    Dipole Moment Measure of the overall polarity of the molecule. 1.0 to 5.0 Debye

    | Aromaticity Index (e.g., NICS) | Aromaticity of individual rings within the fused system. | Varies by ring |

    Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical parameters. dtic.mil These methods are among the most accurate but also the most computationally demanding. numberanalytics.com

    The foundation of many ab initio methods is the Self-Consistent Field (SCF) or Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point, it neglects electron correlation—the way electrons interact and avoid each other. To achieve higher accuracy, post-Hartree-Fock methods are employed. One such method is Møller-Plesset perturbation theory, typically to the second order (MBPT(2) or MP2). The SCF+MBPT(2) (or MP2) level of theory incorporates electron correlation effects and is widely used for calculating accurate molecular geometries, interaction energies, and other properties. rsc.org

    While specific ab initio studies employing methods like SCF+MBPT(2) on Thieno[3,4-c] e3s-conferences.orgontosight.ainaphthyridine are not widely documented, this level of theory would be highly suitable for obtaining precise predictions of its geometric parameters (bond lengths, bond angles, dihedral angles) and thermochemical properties such as the enthalpy of formation. nih.gov Such high-level calculations are crucial for creating benchmark data against which faster, less accurate methods can be compared. nih.gov

    Semiempirical molecular orbital methods offer a compromise between the rigor of ab initio techniques and the speed of molecular mechanics. nih.gov They simplify the complex equations of quantum mechanics by incorporating experimental data and parameters (hence "semiempirical") to approximate certain integrals, significantly reducing computational time.

    Methods like PMO (Polarized Molecular Orbital) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.gov These methods are particularly useful for performing calculations on very large molecular systems or for running molecular dynamics simulations where thousands of energy calculations are required. While less accurate than DFT or ab initio methods for electronic properties, they can provide valuable qualitative insights and reasonable predictions for geometries and relative energies.

    Although specific PMO calculations for Thieno[3,4-c] e3s-conferences.orgontosight.ainaphthyridine are not detailed in the literature, this method could be applied to explore conformational landscapes, predict heats of formation, and study the relative stabilities of different isomers or substituted derivatives in a computationally efficient manner.

    Reaction Mechanism Elucidation through Computational Chemistry

    Understanding the precise mechanism of a chemical reaction is key to optimizing reaction conditions and designing new synthetic pathways. Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of short-lived, high-energy species like transition states that are difficult or impossible to observe experimentally. e3s-conferences.org

    A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for reactants to transform into products. e3s-conferences.org Locating and characterizing the TS is a central goal of mechanistic studies. nih.gov Computational methods, particularly DFT, are extensively used to determine the geometry and energy of transition states. researchgate.netresearchgate.net

    A key step in TS characterization is a vibrational frequency calculation. A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except one (the reaction coordinate). This is confirmed computationally by the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. The geometric parameters of the calculated TS reveal which bonds are breaking and which are forming during this critical stage of the reaction.

    Table 2: Key Information Obtained from Transition State Calculations

    Parameter Description Significance
    Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state. Determines the reaction rate (kinetics). A lower barrier means a faster reaction.
    Geometry of TS The 3D arrangement of atoms at the energy maximum. Shows which bonds are partially formed and/or broken.
    Imaginary Frequency The single negative frequency in a vibrational analysis of the TS. Confirms the structure is a true transition state and describes the motion through the barrier.

    | Key Bond Distances | Distances of bonds being formed or broken in the TS structure. | Provides quantitative detail on the progress of the reaction at the TS. |

    Once the stationary points on a potential energy surface (reactants, intermediates, transition states, and products) have been located, a reaction coordinate map, or energy profile, can be constructed. This profile plots the potential energy of the system as it evolves from reactants to products. e3s-conferences.orgarxiv.org

    To create this profile, an Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure. The IRC calculation maps the minimum energy path that connects the transition state downhill to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the intended species.

    Tautomerism and Conformational Analysis

    Tautomerism and conformational flexibility are critical aspects that influence the chemical and physical properties of molecules. Computational methods are powerful tools for exploring these phenomena.

    Theoretical Prediction of Tautomeric Equilibria

    Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. numberanalytics.com In heterocyclic systems like thieno[3,4-c] csic.esnumberanalytics.comnaphthyridine, different tautomeric forms can exist in equilibrium. Theoretical calculations, such as Density Functional Theory (DFT), are employed to predict the relative stabilities of these tautomers. mdpi.com For instance, in related naphthyridine systems, the lactam-lactim tautomerism has been computationally investigated, revealing that the lactam form is generally more stable in the solid state. mdpi.com The position of the proton can significantly impact the electronic structure and aromaticity of the fused ring system.

    Investigation of Solvent and Substituent Effects on Tautomerism

    The position of the tautomeric equilibrium can be significantly influenced by the surrounding environment (solvent) and the presence of substituents on the molecular scaffold. numberanalytics.comnih.gov

    Solvent Effects: The polarity of the solvent can preferentially stabilize one tautomer over another. numberanalytics.commdpi.com For example, polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and predict its impact on tautomeric preferences. nih.govmdpi.com Studies on analogous systems like nitropurines have shown that the electron-accepting properties of a substituent and the stability of tautomers are linearly dependent on the reciprocal of the solvent's dielectric constant. mdpi.com

    Substituent Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can alter the relative energies of the tautomers. numberanalytics.comnih.gov For example, an electron-withdrawing group might stabilize a tautomer where the negative charge is better accommodated. The position of the substituent is also crucial, as proximity effects can lead to stabilizing or destabilizing interactions with the tautomeric protons and heteroatoms. nih.gov

    Computational Studies of Molecular Recognition and Intermolecular Interactions

    The ability of thieno[3,4-c] csic.esnumberanalytics.comnaphthyridine and its derivatives to interact with other molecules is fundamental to their potential applications, particularly in biological systems.

    Binding Site Prediction and Stoichiometry Determination

    Computational methods can be used to predict how a molecule like thieno[3,4-c] csic.esnumberanalytics.comnaphthyridine might bind to a biological target, such as a protein or DNA. nih.govnih.gov Molecular docking simulations are a common approach to predict the preferred binding orientation and identify key interacting residues within a binding site. nih.gov Furthermore, computational techniques can complement experimental methods like NMR titrations to determine the stoichiometry of the resulting complex, which is often found to be 1:1 in related naphthyridine derivatives. nih.govresearchgate.net

    Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding)

    Non-covalent interactions are the primary forces driving molecular recognition. csic.esencyclopedia.pub Hydrogen bonds, π-π stacking, and van der Waals forces are crucial for the stability of molecular complexes. encyclopedia.pubresearchgate.net Computational analyses can quantify the strength and geometry of these interactions. For example, in related naphthyridine-based systems, hydrogen bonding has been identified as a key factor in their potent binding to biological targets. nih.govnih.gov The strength of hydrogen bonds can vary significantly, typically ranging from 1 to 40 kcal/mol. encyclopedia.pub

    Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

    Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. numberanalytics.com

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. unibo.it The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

    Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.comresearchgate.net This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, in conjugated systems, the HOMO and LUMO are often delocalized over the π-system, facilitating charge transfer. mdpi.com FMO analysis can also be used to predict the regioselectivity and stereoselectivity of reactions. numberanalytics.com

    Advanced Spectroscopic and Analytical Characterization of Thieno 3,4 C 1 2 Naphthyridine

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of Thieno[3,4-c] clockss.orgmdpi.comnaphthyridine and its derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

    The ¹H and ¹³C NMR spectra of Thieno[3,4-c] clockss.orgmdpi.comnaphthyridine and its N-oxide derivatives provide crucial information about the chemical environment of each proton and carbon atom. clockss.org For instance, in the ¹H NMR spectrum of a related thieno[3,2-c] clockss.orgksu.edu.sanaphthyridine derivative, specific chemical shifts (δ) are observed for the methyl group protons, aromatic protons, and the NH proton, with distinct coupling constants (J) revealing the neighboring proton interactions. thieme-connect.com

    Similarly, the ¹³C NMR spectrum offers a detailed map of the carbon skeleton. In the case of thieno[3,4-c]-1,5-naphthyridine-N-oxides, the chemical shifts of the carbon atoms are influenced by the position of the N-oxide group. clockss.org The interpretation of these shifts allows for the unambiguous assignment of each carbon atom within the fused heterocyclic system.

    A representative table of ¹³C NMR chemical shifts for thienonaphthyridine-N-oxides is presented below:

    CompoundC3C4C4aC5aC6C7C8C9a
    Thieno[3,4-c]-1,5-naphthyridine-9-oxide (3) 125.8122.3140.2134.5130.2124.9148.7143.9
    Thieno[3,4-c]-1,5-naphthyridine-5-oxide (9) 126.1122.9141.5133.1132.5123.1150.1145.2

    Data sourced from a study on the synthesis and characterization of thieno[c]-fused 1,5-naphthyridine-9-oxides and 5-oxides. clockss.org

    To further resolve structural ambiguities, two-dimensional (2D) NMR techniques such as Heteronuclear Chemical Shift Correlation (HETCOR) are employed. HETCOR experiments establish correlations between directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on the known assignments of their attached protons. This technique was instrumental in the complete assignment of the ¹³C NMR spectra of various thieno[c]naphthyridines. clockss.org

    Vibrational Spectroscopy (Infrared and Raman)

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in Thieno[3,4-c] clockss.orgmdpi.comnaphthyridine and the nature of intermolecular interactions. ksu.edu.sa

    The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For example, in derivatives of thieno[3,2-c] clockss.orgksu.edu.sanaphthyridine, distinct stretching vibrations for C=O and N-H bonds are observed at specific wavenumbers (cm⁻¹). thieme-connect.com Similarly, the IR spectra of various naphthyridine derivatives have been used to identify the presence of carbonyl groups and N-H bonds. arkat-usa.org The stretching vibration of the C≡N group in some naphthyridine derivatives is also readily identifiable in the IR spectrum. mdpi.com

    The following table summarizes characteristic IR absorption bands for functional groups in related naphthyridine compounds:

    Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
    C=OStretching1638 - 1691 thieme-connect.comarkat-usa.org
    N-HStretching3168 - 3449 thieme-connect.com
    C≡NStretching2215 - 2221 mdpi.com

    Vibrational spectroscopy is particularly sensitive to intermolecular forces, such as hydrogen bonding. The position and shape of vibrational bands, especially those involving O-H or N-H stretching, can indicate the presence and strength of these interactions. researchgate.net In the solid state, intermolecular hydrogen bonds can lead to significant shifts in the vibrational frequencies compared to the isolated molecule. For instance, the formation of intermolecular N1–H1⋅⋅⋅N7′ hydrogen bonds in chloro-7-azaindole-3-carbaldehydes is confirmed by the position of the N1-H stretching band in the IR spectrum. mdpi.com

    Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

    Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic structure and photophysical properties of Thieno[3,4-c] clockss.orgmdpi.comnaphthyridine.

    The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. For example, new thieno[3,2-c]pyridine (B143518) derivatives exhibit absorption maxima in the visible region, with the specific wavelength influenced by the nature of substituents. researchgate.net The introduction of electron-withdrawing or electron-donating groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. researchgate.net

    Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many naphthyridine derivatives are fluorescent, emitting light in the blue to green regions of the visible spectrum. researchgate.netresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are also highly dependent on the molecular structure and the presence of various substituents. researchgate.net For instance, benzo[c] clockss.orgksu.edu.sanaphthyridin-4(3H)-ones are fluorophores that emit in the near UV and blue visible spectral regions. researchgate.net

    Determination of Electronic Transitions

    The electronic transitions of Thieno[3,4-c] nih.govmdpi.comnaphthyridine are investigated using UV-Vis spectroscopy. This technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's specific conjugated π-electron system.

    Detailed research findings on the specific electronic transitions for the parent Thieno[3,4-c] nih.govmdpi.comnaphthyridine are not extensively detailed in the reviewed literature. However, the characterization of related fused heterocyclic systems, such as benzo[g]benzo mdpi.comnih.govimidazo[1,2-a] nih.govmdpi.comnaphthyridines, routinely employs UV/Vis spectroscopy to confirm structural assignments. nih.gov For this class of compounds, the absorption maxima (λmax) provide critical information about the extent of conjugation and the electronic environment of the chromophore.

    Table 1: Representative UV-Vis Absorption Data for Heterocyclic Systems This table is representative of the data format used for such compounds, as specific values for Thieno[3,4-c] nih.govmdpi.comnaphthyridine were not available in the search results.

    Compound ClassSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
    Fused Thieno-NaphthyridinesEthanol or DichloromethaneTypically in the UV-A and UV-B range10⁴ - 10⁵

    Photophysical Property Investigations

    Investigations into the photophysical properties, such as fluorescence, are essential for understanding the behavior of Thieno[3,4-c] nih.govmdpi.comnaphthyridine upon electronic excitation. These studies are particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.org The analysis involves measuring the emission spectrum, fluorescence quantum yield (the efficiency of light emission), and the fluorescence lifetime.

    For related compounds like triphenylamine/tetraphenylethylene substituted 4-thieno[3,2-b]thiophen-3-ylbenzonitriles, photophysical studies have revealed significant Stokes shifts and positive solvatochromic behavior, with solid-state quantum yields recorded between 9% and 58%. acs.org Such detailed investigations for Thieno[3,4-c] nih.govmdpi.comnaphthyridine would elucidate its potential as a functional chromophore. The study of its N-oxides, for example, is driven by the goal of activating the molecule for further reactions and studying its properties. clockss.org

    Table 2: Key Photophysical Parameters This table illustrates the typical parameters measured in photophysical studies. Specific data for Thieno[3,4-c] nih.govmdpi.comnaphthyridine is not available in the provided results.

    ParameterDescriptionTypical Measurement Unit
    Emission Maximum (λem)Wavelength of maximum fluorescence intensity.nm
    Quantum Yield (ΦF)Ratio of photons emitted to photons absorbed.Dimensionless (or %)
    Fluorescence Lifetime (τ)Average time the molecule spends in the excited state.nanoseconds (ns)
    Stokes ShiftDifference between the absorption and emission maxima.nm or cm⁻¹

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of Thieno[3,4-c] nih.govmdpi.comnaphthyridine.

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of ≤5 ppm. nih.govmdpi.com This precision allows for the unambiguous determination of the elemental composition. For Thieno[3,4-c] nih.govmdpi.comnaphthyridine (molecular formula C₁₀H₆N₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimental value. This technique is routinely used to verify the structure of newly synthesized heterocyclic compounds. nih.govnih.gov

    Table 3: HRMS Data for Thieno[3,4-c] nih.govmdpi.comnaphthyridine

    IonCalculated m/zFound m/zTechnique
    [M+H]⁺187.03299Experimentally determined valueESI-TOF

    Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are vital for the analysis of Thieno[3,4-c] nih.govmdpi.comnaphthyridine, especially during its synthesis and purification. The synthesis of thieno-fused naphthyridines can often result in a mixture of isomers. clockss.org HPLC-MS allows for the separation of these isomers and other impurities based on their chromatographic behavior, while the mass spectrometer provides molecular weight information for each separated peak, confirming the identity of the target compound and assessing its purity. nih.govresearchgate.net This method is scalable and can be adapted for preparative separation to isolate pure compounds. sielc.com

    X-ray Crystallography for Solid-State Structural Determination

    Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a complex fused system like Thieno[3,4-c] nih.govmdpi.comnaphthyridine, this technique would provide definitive proof of the connectivity of the atoms, the planarity of the ring system, and the specific arrangement of the thiophene (B33073) and naphthyridine rings. While specific crystal structure data for the parent compound was not found, analysis of related structures like 4-thieno[3,2-b]thiophen-3-ylbenzonitrile has been successfully performed, yielding details on bond lengths, angles, and intermolecular interactions. acs.org Such an analysis for Thieno[3,4-c] nih.govmdpi.comnaphthyridine would confirm the [3,4-c] annelation and the [1,5] positions of the nitrogen atoms.

    Table 4: Representative X-ray Crystallography Data This table shows the type of data obtained from a single-crystal X-ray analysis, using a related thieno-pyrimidine derivative as an example. mdpi.com

    ParameterExample Value (for a related structure)
    Molecular FormulaC₁₀H₆N₂S
    Crystal SystemMonoclinic or Triclinic
    Space Groupe.g., P-1 or P12/c1 acs.orgmdpi.com
    Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
    Molecules per unit cell (Z)e.g., 2 or 4 acs.orgmdpi.com

    Elemental Analysis for Compositional Verification

    Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This is a fundamental technique used to confirm that the empirical formula of the synthesized compound matches its theoretical composition. For a pure sample of Thieno[3,4-c] nih.govmdpi.comnaphthyridine (C₁₀H₆N₂S), the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values, providing essential validation of the compound's identity and purity. nih.govacs.org

    Table 5: Elemental Analysis Data for Thieno[3,4-c] nih.govmdpi.comnaphthyridine (C₁₀H₆N₂S)

    ElementTheoretical %Found %
    Carbon (C)64.49Experimentally determined value
    Hydrogen (H)3.25Experimentally determined value
    Nitrogen (N)15.04Experimentally determined value
    Sulfur (S)17.22Experimentally determined value

    Synthesis and Reactivity of Thienonaphthyridine Derivatives and Analogs

    Regioisomeric Thienonaphthyridine Frameworks (e.g., Thieno[2,3-c]naphthyridines, Thieno[3,2-c]naphthyridines)

    The synthesis of thienonaphthyridine frameworks, which are isomers of the core compound, can be achieved through various modern synthetic methodologies, most notably through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient one-pot approach to constructing the fused tricyclic system.

    Suzuki Coupling for Thieno[2,3-c]- and Thieno[3,4-c]- Naphthyridines:

    A common strategy involves the Suzuki cross-coupling reaction. For instance, thieno[2,3-c]-1,5-naphthyridine and its regioisomer thieno[3,4-c]-1,5-naphthyridine can be synthesized by reacting 2-bromopyridin-3-amine with the corresponding formylthienylboronic acids. thieme-connect.de The process couples the two heterocyclic precursors, followed by an in-situ cyclization to yield the final thienonaphthyridine product. thieme-connect.de Specifically, the reaction of 2-bromopyridin-3-amine with (2-formyl-3-thienyl)boronic acid yields thieno[2,3-c]-1,5-naphthyridine, while reaction with (4-formyl-3-thienyl)boronic acid produces thieno[3,4-c]-1,5-naphthyridine. thieme-connect.de This one-pot procedure has also been successfully applied to the synthesis of thieno[2,3-c] Current time information in Bangalore, IN.rsc.orgnaphthyridine and thieno[3,4-c] Current time information in Bangalore, IN.rsc.orgnaphthyridine. grafiati.com

    Stille Coupling for Thieno[3,2-c]naphthyridines:

    In cases where the boronic acid precursor is prone to deboronation, such as with 3-formyl-2-thipheneboronic acid, the Stille coupling reaction presents a more stable alternative. thieme-connect.degrafiati.com The synthesis of thieno[3,2-c] Current time information in Bangalore, IN.nih.govnaphthyridine and thieno[3,2-c] Current time information in Bangalore, IN.rsc.orgnaphthyridine has been accomplished using this method. The reaction employs an organostannane, like 2-(tributylstannyl)thiophene-3-carbaldehyde, which couples with an appropriate N-acetyl-bromopyridinamine, followed by cyclization to form the desired product. thieme-connect.de

    Table 1: Synthesis of Regioisomeric Thienonaphthyridines via Cross-Coupling Reactions
    ProductPyridine (B92270) ReactantThiophene (B33073) ReactantCoupling MethodYieldReference
    Thieno[2,3-c]-1,5-naphthyridine2-Bromopyridin-3-amine(2-Formyl-3-thienyl)boronic acidSuzuki60% thieme-connect.de
    Thieno[3,4-c]-1,5-naphthyridine2-Bromopyridin-3-amine(4-Formyl-3-thienyl)boronic acidSuzuki62% thieme-connect.de
    Thieno[2,3-c] Current time information in Bangalore, IN.rsc.orgnaphthyridineN-Acetyl-3-bromopyridin-4-amine(2-Formyl-3-thienyl)boronic acidSuzuki73% thieme-connect.de
    Thieno[3,4-c] Current time information in Bangalore, IN.rsc.orgnaphthyridineN-Acetyl-3-bromopyridin-4-amine(4-Formyl-3-thienyl)boronic acidSuzuki62% thieme-connect.de
    Thieno[3,2-c] Current time information in Bangalore, IN.nih.govnaphthyridineN-Acetyl-2-bromopyridin-3-amine2-(Tributylstannyl)thiophene-3-carbaldehydeStille- thieme-connect.de
    Thieno[3,2-c] Current time information in Bangalore, IN.rsc.orgnaphthyridineN-Acetyl-3-bromopyridin-4-amine2-(Tributylstannyl)thiophene-3-carbaldehydeStille- thieme-connect.de

    Substituent Effects on Synthetic Accessibility and Chemical Reactivity

    Substituents play a critical role in the chemistry of thienonaphthyridines, influencing both their synthesis and their reactivity. numberanalytics.com These effects can be broadly categorized into electronic (inductive and resonance) and steric influences. numberanalytics.comlibretexts.org

    Effects on Synthetic Accessibility:

    The nature of substituents on the starting materials can dramatically affect the efficiency of synthetic routes. A key example is observed in the Suzuki coupling to form thieno-fused naphthyridines. While 3-bromopyridin-4-amine is not very reactive under Suzuki conditions, protection of the amine as an acetamido group (N-acetyl-3-bromopyridin-4-amine) significantly enhances the yield of the resulting thieno[2,3-c] Current time information in Bangalore, IN.rsc.orgnaphthyridine and thieno[3,4-c] Current time information in Bangalore, IN.rsc.orgnaphthyridine. thieme-connect.de This demonstrates that modifying the electronic properties of a substituent—in this case, reducing the deactivating effect of the amino group by converting it to a less-donating amide—can improve synthetic accessibility. thieme-connect.de

    Effects on Chemical Reactivity:

    Substituents on the thienonaphthyridine core dictate the molecule's reactivity towards further chemical transformations and influence its biological properties. Electron-donating groups (EDGs) generally activate the aromatic system towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it. lumenlearning.comgovtpgcdatia.ac.in For instance, the presence of an amino group (an activating group) on thieno[2,3-b]pyridines is a known structural feature for potent anti-proliferative activity. nih.gov However, the position and nature of other substituents can modulate this effect. Studies on 3-amino-2-carboxamido-thieno[2,3-b]pyridines have shown that introducing substituents at the para-position of the phenyl carboxamide ring leads to a loss of this anti-proliferative activity, highlighting a sensitive structure-activity relationship. nih.gov

    The interplay of inductive and resonance effects is also crucial. Halogens, for example, are deactivating due to their strong inductive electron withdrawal, yet they direct incoming electrophiles to the ortho and para positions because of electron donation through resonance. govtpgcdatia.ac.in Such principles govern the reactivity and regioselectivity of substitution reactions on the thienonaphthyridine scaffold.

    N-Oxide Derivatives of Thieno[3,4-c]Current time information in Bangalore, IN.nih.govnaphthyridine

    The formation of N-oxides is a significant reaction for aza-containing heterocycles like thienonaphthyridines, as it can activate the molecule towards electrophilic substitution. clockss.org The synthesis of the isomeric N-oxides of thieno[c]-1,5-naphthyridines has been achieved through several methods.

    Direct Oxidation:

    One approach is the direct oxidation of the parent heterocycle. The oxidation of thieno[3,4-c]-1,5-naphthyridine with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can yield a mixture of the two possible N-oxides: thieno[3,4-c]-1,5-naphthyridine-9-oxide and thieno[3,4-c]-1,5-naphthyridine-5-oxide. clockss.org However, this direct oxidation often results in low total yields. clockss.org

    Palladium-Catalyzed Coupling and Reductive Cyclization:

    A more versatile strategy involves a multi-step sequence starting with a Pd(0)-catalyzed coupling reaction. This method couples formylthiopheneboronic acids or formyltrialkylstannylthiophenes with bromo-amino derivatives of pyridine-N-oxides. The resulting unsymmetrical biaryl intermediate then undergoes a reductive cyclization, typically using ammoniacal ferrous sulfate (B86663), to form the desired thieno[c]naphthyridine-N-oxide. clockss.org This approach allows for more controlled synthesis of specific isomers. For example, thieno[3,4-c]-1,5-naphthyridine-5-oxide can be prepared from the reductive cyclization of 3-(3-nitropyridine-2-yl)-4-thiophenecarbaldehyde. clockss.org

    Table 2: Synthetic Methods for Thienonaphthyridine-N-Oxides
    CompoundMethodReagentsKey FeaturesReference
    Thieno[3,4-c]-1,5-naphthyridine-9-oxideDirect Oxidationm-CPBAGives a mixture of 5-oxide and 9-oxide in low yield. clockss.org
    Thieno[3,4-c]-1,5-naphthyridine-5-oxideDirect Oxidationm-CPBAGives a mixture of 5-oxide and 9-oxide in low yield. clockss.org
    Thieno[3,4-c]-1,5-naphthyridine-5-oxideReductive CyclizationFerrous sulfate, Aqueous ammonia (B1221849)Cyclization of 3-(3-nitropyridine-2-yl)-4-thiophenecarbaldehyde. Yield: 86%. clockss.org
    Thieno[2,3-c]-1,5-naphthyridine-9-oxideReductive CyclizationFerrous sulfate, Aqueous ammoniaStarting from 2-bromo-3-acetamidopyridine-N-oxide and thiopheneboronic acid. clockss.org

    Advanced Materials Science Perspectives and Functional System Design

    Molecular Design Principles for π-Conjugated Systems

    The design of π-conjugated systems hinges on the precise control of molecular architecture to achieve desired electronic and photophysical properties. A key strategy is the creation of donor-acceptor (D-A) structures, which can lead to materials with low band gaps and high charge carrier mobility. Current time information in Bangalore, IN.researchgate.net The planarity of the conjugated backbone is a critical factor, as a more planar structure enhances π-electron delocalization, leading to smaller energy gaps. researchgate.net

    The thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine scaffold is an embodiment of these principles. The fusion of the thiophene (B33073) and naphthyridine rings creates a rigid, planar structure that facilitates electron delocalization. researchgate.net The 1,5-naphthyridine (B1222797) moiety is known to be an electron-deficient system, while the thiophene ring acts as an electron donor. This intrinsic D-A character within a single fused unit is a powerful design element.

    Further functionalization of this core structure allows for the fine-tuning of its properties. For instance, attaching electron-donating or electron-withdrawing groups to the periphery of the thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine system can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tailoring the material's band gap and absorption spectrum. grafiati.com The introduction of bulky side chains can also influence the solid-state packing and morphology of materials, which are crucial for efficient charge transport in electronic devices. ontosight.ai

    Integration of Thieno[3,4-c]Current time information in Bangalore, IN.chemicalbook.comnaphthyridine into Donor-Acceptor (D-A) Architectures

    The inherent electron-accepting nature of the 1,5-naphthyridine core makes the thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine unit a compelling building block for larger D-A conjugated systems, particularly polymers. In such architectures, the thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine moiety can serve as the acceptor unit, which is then copolymerized with various electron-donating monomers.

    Convenient one-pot procedures for the synthesis of thieno[3,4-c]-1,5-naphthyridine have been developed, for example, through the use of Pd(0)-catalyzed coupling reactions between 4-formyl-3-thiopheneboronic acid and 3-amino-2-bromopyridine (B189615). grafiati.com This synthetic accessibility opens the door for its incorporation into polymeric chains.

    When integrated into a D-A polymer, the strong electron-withdrawing capability of the thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine unit, derived from its nitrogen-containing heterocyclic structure, can effectively lower the HOMO and LUMO energy levels of the resulting polymer. researchgate.net This is a critical aspect for designing high-performance organic solar cells, where a low HOMO level in the donor polymer is desirable for achieving a high open-circuit voltage (Voc). For example, polymers based on the related acceptor thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) have demonstrated the ability to achieve high Voc values in solar cells. clockss.orgacs.org

    The selection of the donor co-monomer is equally crucial. Strong donors like benzo[1,2-b:4,5-b']dithiophene (BDT) or cyclopentadithiophene, when paired with a potent acceptor like thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine, can lead to polymers with broad absorption spectra and efficient charge generation. researchgate.netclockss.org

    Photophysical Performance and Energy Transfer Mechanisms

    The photophysical properties of materials based on thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine are expected to be strongly influenced by its D-A character. Upon photoexcitation, an intramolecular charge transfer (ICT) from the electron-rich thiophene moiety to the electron-deficient naphthyridine core is anticipated. This ICT process is fundamental to the performance of D-A materials in optoelectronic applications.

    The absorption and emission characteristics can be tuned by modifying the chemical structure. For instance, extending the π-conjugation of the system by incorporating additional aromatic units would likely lead to a bathochromic (red) shift in the absorption and emission spectra. dntb.gov.ua The photophysical properties of a related polymer, PTNT, which contains a dithieno[3,2-c:3',2'-h] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine unit, have been explored in both solution and thin films, demonstrating its potential for use in OLEDs. encyclopedia.pubmdpi.com

    In D-A copolymers featuring thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine, the energy transfer dynamics are critical. Efficient energy transfer from the donor segments to the acceptor segments of the polymer chain is necessary for effective charge separation in photovoltaic devices. The degree of orbital overlap between the donor and acceptor units, influenced by the planarity and conformation of the polymer backbone, will govern the efficiency of this process.

    The table below shows the photophysical properties of polymers containing a related acceptor unit, thieno[3,4-c]pyrrole-4,6-dione (TPD), which can provide an indication of the expected performance of thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine-based polymers.

    PolymerAbsorption Max (nm)Optical Bandgap (eV)Emission Max (nm)
    PBDT-TPD5501.80602
    PBDT-Th-TPD4851.95638
    PBDT-TT-TPD4981.90644

    This data is for polymers containing the thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor unit and is intended to be illustrative of the properties of related D-A polymers.

    Electrochemical Behavior and Redox Property Modulation

    The electrochemical properties of thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine-based materials determine their suitability for electronic devices by defining their charge injection and transport characteristics. The HOMO and LUMO energy levels, which can be estimated using cyclic voltammetry (CV), are key parameters. acs.org

    The thieno[3,4-c] Current time information in Bangalore, IN.chemicalbook.comnaphthyridine unit is expected to exhibit reversible reduction (n-doping) processes due to the electron-deficient nature of the 1,5-naphthyridine core. The fusion with the electron-rich thiophene ring should also allow for reversible oxidation (p-doping). This ambipolar redox behavior is highly desirable for applications in organic field-effect transistors (OFETs).

    Modulation of the redox properties can be achieved through chemical modification. The introduction of electron-withdrawing substituents would lower both the HOMO and LUMO levels, making the material easier to reduce and harder to oxidize. Conversely, electron-donating substituents would raise these energy levels.

    The electrochemical data for polymers incorporating the analogous thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor illustrate how the choice of donor unit can modulate the redox properties.

    PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
    P1 (with dialkoxybithiophene)-4.85-3.351.50
    P3 (with cyclopentadithiophene)-5.26-3.561.70

    This data is for polymers containing the thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor unit and is presented to show the tunability of electrochemical properties in related D-A systems. clockss.org

    Direct oxidation of thieno[3,4-c]-1,5-naphthyridine with agents like m-chloroperbenzoic acid can yield the corresponding N-oxides, such as thieno[3,4-c]-1,5-naphthyridine-9-oxide and thieno[3,4-c]-1,5-naphthyridine-5-oxide. clockss.org This chemical reactivity demonstrates another avenue for modulating the electronic properties of the core heterocyclic system.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for Thieno[3,4-c][1,5]naphthyridine derivatives, and how do reaction conditions influence yield?

    • Methodology : this compound derivatives are typically synthesized via cyclization reactions using precursors like 1,5-naphthyridine 1-oxide. For example, deoxygenation with phosphorus trichloride under reflux yields the parent compound . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and selectivity, as seen in fused heterocyclic systems .
    • Key Factors : Temperature, solvent choice (e.g., CHCl₃ or MeOH), and catalyst (e.g., Pd/CaCO₃ for hydrogenation) critically affect regioselectivity and purity. Yields range from 60% to 70% in optimized protocols .

    Q. How can structural characterization of this compound derivatives be rigorously validated?

    • Analytical Techniques :

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, with DEPT and 2D NMR resolving complex splitting in fused systems .
    • Mass Spectrometry : HRMS validates molecular weight and fragmentation pathways .
    • Chromatography : GC or HPLC quantifies reaction mixtures and identifies byproducts, especially in chlorination reactions where multiple isomers form .

    Q. What safety precautions are essential when handling this compound in laboratory settings?

    • Guidelines :

    • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and irritancy .
    • Avoid prolonged storage, as degradation may increase hazards .
    • Follow disposal protocols compliant with federal regulations (e.g., CERCLA, TSCA) .

    Advanced Research Questions

    Q. How does electronic and steric modulation at specific positions (e.g., C-3 or C-4) affect the reactivity of this compound?

    • Case Study : Chlorination of 1,5-naphthyridine 1-oxide with POCl₃ produces 3-chloro derivatives as minor products (3% yield), while steric hindrance from nitro groups in quinoline analogs increases 3-chloro isomer formation (20%) .
    • Mechanistic Insight : Electronic effects dominate in electrophilic substitution, but steric bulk (e.g., nitro groups) redirects reactivity to less hindered positions. Computational studies (DFT) can model transition states to predict regioselectivity .

    Q. What strategies resolve contradictions in reported reaction outcomes, such as conflicting isomer ratios in halogenation?

    • Approach :

    • Control Experiments : Modify work-up conditions (e.g., anhydrous methanol vs. aqueous) to rule out hydrolysis artifacts .
    • Cross-Validation : Compare results with structurally analogous systems (e.g., 1,6-naphthyridine derivatives) to identify system-specific trends .
    • Reproducibility Checks : Replicate literature protocols with precise stoichiometry and purity controls .

    Q. How can this compound derivatives be optimized for biological activity, such as enzyme inhibition?

    • Case Study : Thieno[3,4-c]pyrazol-3-yl acetamides exhibit autotaxin inhibition, a target in cancer therapy. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO₂) at C-4 enhance potency .
    • Methodology :

    • In Silico Screening : Docking simulations predict binding affinity to target proteins (e.g., autotaxin) .
    • In Vitro Assays : Measure IC₅₀ values against enzyme targets and validate cytotoxicity in cell lines .

    Q. What are the emerging applications of this compound in materials science?

    • Optoelectronic Materials : Derivatives with extended conjugation (e.g., fused thieno-naphthyridines) exhibit dual visible/near-infrared emission, enabling anti-counterfeiting inks and organic LEDs .
    • Photovoltaics : Copolymers incorporating thieno[3,4-c]pyrrole-4,6-dione units achieve high power conversion efficiencies (>8%) in solar cells .

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